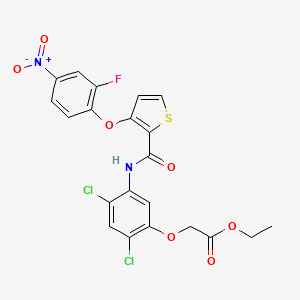
Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate is a useful research compound. Its molecular formula is C21H15Cl2FN2O7S and its molecular weight is 529.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Diuretic Activity Research
Research on Mannich bases and aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, a closely related compound, has demonstrated significant saluretic and diuretic activities. These studies explore the effects of various substitutions on the molecular structure, contributing to the understanding of how structural changes impact diuretic potency and mechanisms (Lee et al., 1984).
Chemical Synthesis and Modifications
The synthesis of 2-(p-Nitrophenoxy)ethylamines, which bear resemblance to the structure of the compound , has been achieved through reactions involving 2-aminoethanols. This research provides insights into chemical reactions and modifications that can be applied to similar compounds (Knipe, Sridhar, & Lound-Keast, 1977).
pH Sensitive Probes
Modifications of the 2-aminophenol group, which is a part of the compound's structure, have led to the development of pH-sensitive probes. These probes are vital for biological and chemical research, particularly in studying physiological environments (Rhee, Levy, & London, 1995).
Anticancer Agent Synthesis
Ethyl derivatives similar to the compound have been used in synthesizing potential anticancer agents. Research in this area focuses on the development of new chemical entities with potential therapeutic applications in oncology (Temple et al., 1983).
Organic Chemistry and Catalyst Research
Studies involving similar ethyl derivatives have contributed to the field of organic chemistry, particularly in catalyst research and the synthesis of complex organic compounds (Indumathi, Perumal, & Menéndez, 2010).
Corrosion Inhibition
Research on chalcone derivatives, which have structural similarities, has shown significant potential in the field of corrosion inhibition, particularly for mild steel in acidic environments. This application is crucial in industrial settings to protect metals from corrosion (Lgaz et al., 2017).
Precursor for Medical Agents
Studies on derivatives of ethyl 2-(4-aminophenoxy)acetate, structurally similar to the compound , have been conducted as precursors for medical agents. This research is significant in the synthesis of novel therapeutic drugs (Altowyan et al., 2022).
Antibacterial Agent Synthesis
Similar ethyl derivatives have been utilized in synthesizing novel antibacterial agents. Such research is critical in developing new antibiotics and treatments for bacterial infections (Al-Kamali et al., 2014).
特性
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[[3-(2-fluoro-4-nitrophenoxy)thiophene-2-carbonyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN2O7S/c1-2-31-19(27)10-32-18-9-15(12(22)8-13(18)23)25-21(28)20-17(5-6-34-20)33-16-4-3-11(26(29)30)7-14(16)24/h3-9H,2,10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCGIHQSVDAYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B2840228.png)

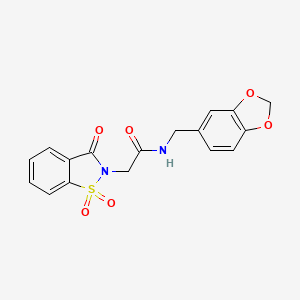
![3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B2840232.png)
![N-(3-chloro-4-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2840234.png)
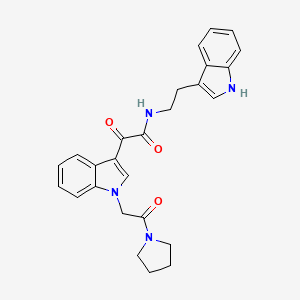
![Tert-butyl 3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate](/img/structure/B2840240.png)
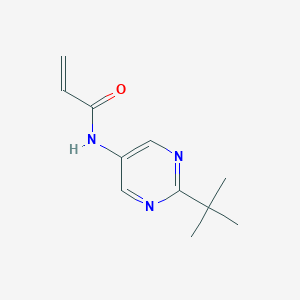
![N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide](/img/structure/B2840242.png)
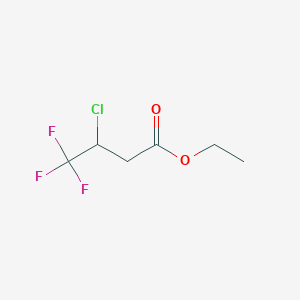
![3-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840244.png)
![6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2840248.png)
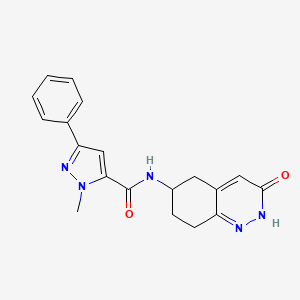
![methyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2840250.png)